molecular formula C10H10N2S B1404667 3-(3-Methyl-isothiazol-5-yl)-phenylamine CAS No. 1401521-91-2

3-(3-Methyl-isothiazol-5-yl)-phenylamine

Cat. No.: B1404667
CAS No.: 1401521-91-2
M. Wt: 190.27 g/mol
InChI Key: DDBXUBINDJUMMH-UHFFFAOYSA-N
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Description

3-(3-Methyl-isothiazol-5-yl)-phenylamine is an organic compound that belongs to the class of isothiazoles It is characterized by the presence of a phenylamine group attached to a 3-methyl-isothiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-isothiazol-5-yl)-phenylamine typically involves the reaction of 3-methyl-isothiazole with an appropriate phenylamine derivative. One common method involves the use of 3-methyl-isothiazol-5-yl chloride, which reacts with phenylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-isothiazol-5-yl)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylamine group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

3-(3-Methyl-isothiazol-5-yl)-phenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-isothiazol-5-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The phenylamine group can interact with various enzymes and receptors, potentially leading to biological effects. The isothiazole moiety may also contribute to the compound’s activity by interacting with different molecular targets. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
  • 3-(3-Methyl-isothiazol-5-yl)-benzaldehyde
  • 3-(3-Methyl-isothiazol-5-yl)-nitro-amine

Uniqueness

3-(3-Methyl-isothiazol-5-yl)-phenylamine is unique due to the presence of both the phenylamine and isothiazole moieties, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-methyl-1,2-thiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBXUBINDJUMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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